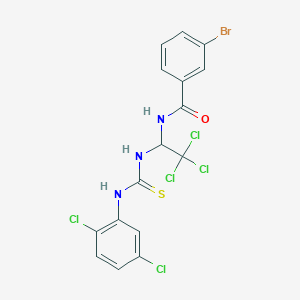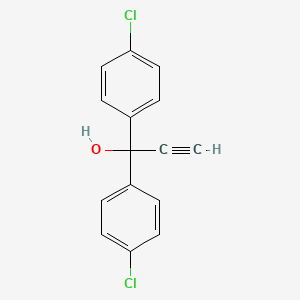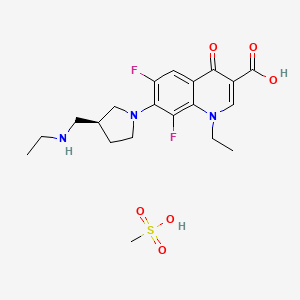![molecular formula C18H20N4OS B12007763 5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007763.png)
5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 5-(4-Tert-Butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfid umfasst typischerweise mehrere Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Beteiligung von Hydrazinderivaten und Carbonylverbindungen unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Tert-Butylphenylgruppe: Dieser Schritt beinhaltet die Substitution eines Wasserstoffatoms am Triazolring durch eine Tert-Butylphenylgruppe unter Verwendung einer geeigneten elektrophilen aromatischen Substitutionsreaktion.
Bildung der Furylmethylidengruppe: Die Furylmethylidengruppe wird durch eine Kondensationsreaktion zwischen einem Furanderivat und einem Aldehyd oder Keton eingeführt.
Hydrosulfidbildung:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher Katalysatoren, optimierter Reaktionsbedingungen und Reinigungsverfahren wie Chromatographie und Rekristallisation umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf den Triazolring oder die Furylmethylidengruppe abzielen, was zur Bildung reduzierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden häufig verwendet.
Substitution: Elektrophile und nucleophile Reagenzien, wie Halogene, Alkylierungsmittel und Nucleophile wie Amine und Thiole, werden unter geeigneten Bedingungen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion verschiedene reduzierte Derivate des Triazolrings oder der Furylmethylidengruppe ergeben kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.
Biologie
In der biologischen Forschung wird die Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antifungizider und Antikrebsaktivitäten. Ihr Triazolring ist dafür bekannt, mit verschiedenen biologischen Zielmolekülen zu interagieren, was sie zu einem vielversprechenden Kandidaten für die Arzneimittelentwicklung macht.
Medizin
In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre Fähigkeit, bestimmte Enzyme und Rezeptoren zu hemmen, macht sie zu einem potenziellen Kandidaten für die Behandlung verschiedener Krankheiten, darunter Infektionen und Krebs.
Industrie
Im Industriebereich wird die Verbindung bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt. Ihre einzigartigen chemischen Eigenschaften ermöglichen die Herstellung von Materialien mit verbesserten Leistungsmerkmalen.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(4-Tert-Butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfid beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Der Triazolring kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen. Die Furylmethylidengruppe kann mit Nukleinsäuren interagieren und die Genexpression und Zellfunktion beeinflussen. Die Hydrosulfidgruppe kann Redoxreaktionen eingehen und den zellulären Redoxgleichgewicht und Signalwege beeinflussen.
Wirkmechanismus
The mechanism of action of 5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The furylmethylidene group can interact with nucleic acids, affecting gene expression and cellular function. The hydrosulfide group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Phenyl-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfid: Ähnliche Struktur, aber ohne die Tert-Butylgruppe.
5-(4-Methylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfid: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Tert-Butylgruppe.
5-(4-Tert-Butylphenyl)-4-{[(E)-(2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfid: Ähnliche Struktur, aber ohne die Methylgruppe am Furanring.
Einzigartigkeit
Die Einzigartigkeit von 5-(4-Tert-Butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfid liegt in der Kombination seiner funktionellen Gruppen. Die Anwesenheit der Tert-Butylgruppe erhöht ihre Lipophilie, während die Furylmethylidengruppe zusätzliche Stellen für die Interaktion mit biologischen Zielmolekülen bietet. Der Triazolring ist ein vielseitiges Gerüst, das modifiziert werden kann, um seine biologische Aktivität zu verbessern.
Eigenschaften
Molekularformel |
C18H20N4OS |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H20N4OS/c1-12-5-10-15(23-12)11-19-22-16(20-21-17(22)24)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,21,24)/b19-11+ |
InChI-Schlüssel |
NCBZJPBCZXTQRI-YBFXNURJSA-N |
Isomerische SMILES |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Naphthalen-2-yl-N'-[(pyridin-3-yl)methyl]thiourea](/img/structure/B12007686.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12007710.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12007717.png)

![Diethyl 2-[(3-fluoroanilino)methylene]malonate](/img/structure/B12007731.png)


![2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)
![3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12007759.png)

![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12007765.png)
